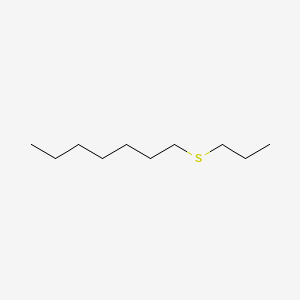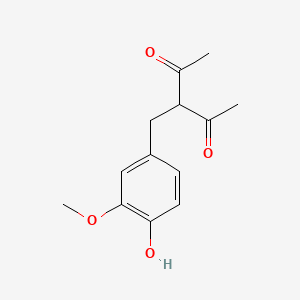
Dioxido(oxo)phosphanium;holmium(3+);hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxido(oxo)phosphanium;holmium(3+);hydrate is a chemical compound with the molecular formula 3[HO3P-2]2[Ho+3]H2O It is composed of holmium, a rare earth element, and a dioxido(oxo)phosphanium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dioxido(oxo)phosphanium;holmium(3+);hydrate typically involves the reaction of holmium salts with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is isolated through crystallization. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade holmium salts and phosphoric acid. The reaction is conducted in large reactors, and the product is purified through multiple crystallization steps to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dioxido(oxo)phosphanium;holmium(3+);hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The dioxido(oxo)phosphanium group can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state holmium compounds, while reduction may produce lower oxidation state species. Substitution reactions can result in a variety of holmium complexes with different ligands.
Applications De Recherche Scientifique
Dioxido(oxo)phosphanium;holmium(3+);hydrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other holmium compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of dioxido(oxo)phosphanium;holmium(3+);hydrate involves its interaction with molecular targets and pathways in the system it is applied to. In biological systems, it may interact with proteins, enzymes, and other biomolecules, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dioxido(oxo)phosphanium;erbium(3+);hydrate
- Dioxido(oxo)phosphanium;yttrium(3+);hydrate
- Dioxido(oxo)phosphanium;lanthanum(3+);hydrate
Uniqueness
Dioxido(oxo)phosphanium;holmium(3+);hydrate is unique due to the presence of holmium, which imparts specific properties such as magnetic behavior and luminescence. These properties make it distinct from similar compounds containing other rare earth elements.
Propriétés
Numéro CAS |
34054-53-0 |
|---|---|
Formule moléculaire |
H2Ho2O10P3+3 |
Poids moléculaire |
584.79 g/mol |
Nom IUPAC |
dioxido(oxo)phosphanium;holmium(3+);hydrate |
InChI |
InChI=1S/2Ho.3HO3P.H2O/c;;3*1-4(2)3;/h;;3*(H,1,2,3);1H2/q2*+3;;;;/p-3 |
Clé InChI |
JIHGYGZAQAORJL-UHFFFAOYSA-K |
SMILES canonique |
O.[O-][P+](=O)[O-].[O-][P+](=O)[O-].[O-][P+](=O)[O-].[Ho+3].[Ho+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


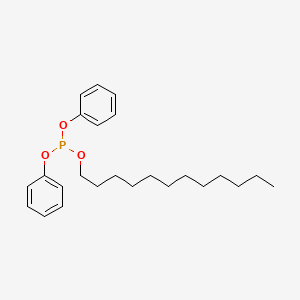
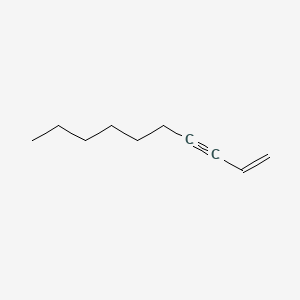
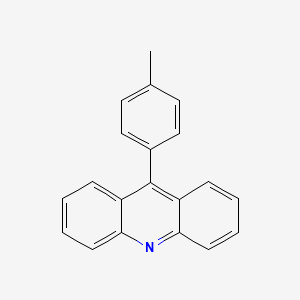
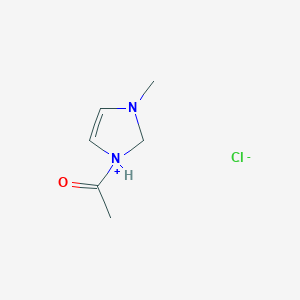
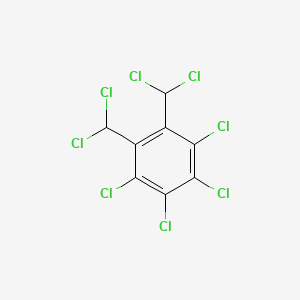
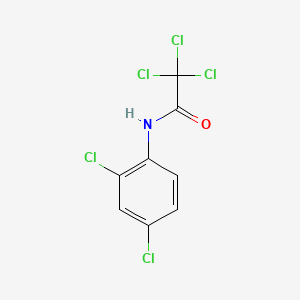


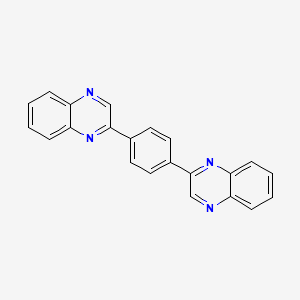
![Phenol, 2-[(3-phenyloxiranyl)carbonyl]-](/img/structure/B14686321.png)
